Boc-D-Allylglycine
Description
Overview of Boc-D-Allylglycine as a Research Building Block
This compound is a derivative of the non-canonical amino acid D-allylglycine. Its structure is characterized by two key features: the "Boc" protecting group and the "allyl" side chain. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine functionality of amino acids during peptide synthesis. guidechem.comchemimpex.com It prevents unwanted reactions of the amino group while other chemical transformations are carried out on the molecule. guidechem.com The Boc group can be readily removed under specific chemical conditions to allow for the formation of a peptide bond. guidechem.com
The allyl group, a three-carbon chain with a double bond, is the component that imparts much of the unique utility to this compound. This unsaturated side chain serves as a versatile chemical handle for a variety of organic reactions. One of the most significant applications is its use in olefin metathesis, a powerful carbon-carbon bond-forming reaction. orgsyn.org This has been instrumental in the synthesis of "stapled peptides," where the peptide's secondary structure, often an alpha-helix, is conformationally constrained by a hydrocarbon bridge formed via metathesis of two allyl-containing residues. orgsyn.orgresearchgate.net This structural constraint can lead to increased helicity, proteolytic resistance, and enhanced biological activity. orgsyn.org
This compound is a valuable building block for synthesizing a wide range of complex molecules and peptidomimetics. orgsyn.org Its utility extends to the preparation of macrocyclic dipeptide mimics, bicyclic amino acids, and other constrained peptide analogues. orgsyn.org The D-configuration of the amino acid is also significant, as the incorporation of D-amino acids into peptides can enhance their resistance to degradation by proteases, which typically recognize L-amino acids. mdpi.com
| Property | Description |
| Chemical Name | This compound |
| Synonyms | (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid |
| Key Functional Groups | Boc-protected amine, Carboxylic acid, Allyl side chain |
| Primary Application | Building block in solid-phase peptide synthesis (SPPS) |
| Utility of Allyl Group | Olefin metathesis, cross-coupling reactions, thiol-ene chemistry |
Historical Context of Allylglycine Derivatives in Peptide Chemistry
The use of allylglycine derivatives in peptide chemistry is part of a broader effort to create peptides with improved therapeutic properties. Unsaturated amino acids, like allylglycine, have long been recognized as valuable starting materials for the synthesis of more complex and constrained amino acids and peptide mimics. orgsyn.org Early work focused on leveraging the reactivity of the allyl group for various chemical transformations.
A significant advancement in the application of allylglycine derivatives came with the development of olefin metathesis, a reaction that earned its pioneers the Nobel Prize in Chemistry in 2005. This powerful synthetic tool opened the door for the creation of "stapled peptides," a concept pioneered by Verdine and colleagues. orgsyn.org By incorporating two allylglycine residues into a peptide sequence, a ring-closing metathesis reaction can be used to form a hydrocarbon "staple" that locks the peptide into a specific conformation, often an α-helix. orgsyn.org This has been a major breakthrough in stabilizing the bioactive structures of peptides, making them more effective as potential therapeutics.
Furthermore, allylglycine derivatives have been instrumental in the synthesis of various medicinally relevant compounds, including inhibitors of enzymes like thrombin and nitric oxide synthase. orgsyn.org The versatility of the allyl group allows for a range of chemical modifications, making allylglycine a foundational building block in the ongoing development of novel peptide-based drugs and research tools. orgsyn.orgorgsyn.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPDPLXLAKNJMI-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Boc D Allylglycine and Its Analogues
Stereoselective Synthesis Approaches
The creation of enantiomerically pure α-amino acids like D-Allylglycine is a cornerstone of modern organic synthesis. Methodologies are broadly categorized into approaches using chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions, each offering distinct advantages for achieving high levels of stereocontrol.
Enantioselective Synthesis via Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. Following the key reaction, the auxiliary is removed, having imparted its chirality to the product.
Several classes of chiral auxiliaries have been successfully applied to the synthesis of allylglycine. Diastereoselective syntheses have been achieved using auxiliaries such as ephedrine-derived imidazolidinone glycinimides, menthone-derived nitrones, and camphor-derived glycine (B1666218) derivatives. orgsyn.org One of the most versatile and practical protocols involves the use of a morpholinone derived from (1S,2R)-diphenyl-2-aminoethanol, which serves as a chiral glycine equivalent. orgsyn.org This method allows for the preparation of N-t-Boc derivatives of a wide variety of amino acids, including Boc-allylglycine. orgsyn.org
Another prominent example is the use of pseudoephedrine glycinamide, a method developed by Myers, for the asymmetric alkylation to produce D- or L-amino acids. nih.govacs.org Additionally, sultam derivatives, when used as auxiliaries for O-benzyl glyoxylic acid oxime, react with allylic bromides in the presence of zinc to yield enantiomerically enriched allylglycine. capes.gov.br
Table 1: Chiral Auxiliary-Based Syntheses of Allylglycine Analogues
| Chiral Auxiliary | Substrate Type | Key Reaction | Typical Outcome | Reference(s) |
|---|---|---|---|---|
| Pseudoephedrine | Glycinamide | Asymmetric Alkylation | High diastereoselectivity | nih.gov, acs.org |
| Camphor Sultam | Glyoxylic Acid Oxime | Zinc-mediated Allylation | High enantiomeric enrichment | capes.gov.br |
| Morpholinone | Glycine Equivalent | Stereoselective Alkylation | High enantiomeric excess | orgsyn.org |
| Ephedrine | Imidazolidinone Glycinimide | Diastereoselective Synthesis | Good stereocontrol | orgsyn.org |
Asymmetric Catalysis in Allylglycine Synthesis
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly atom-economical and is central to modern green chemistry.
Rhodium(II) acetate (B1210297) dimer, Rh₂(OAc)₄, is a highly effective catalyst for various transformations, including insertions into C-H and X-H bonds and cyclopropanations. chemeurope.comwikipedia.org Its utility in amino acid synthesis often involves the generation of a rhodium-carbene or ylide intermediate from a diazo compound. sigmaaldrich.com A key application relevant to allylglycine derivatives is the rhodium acetate dimer catalyzed addition of ethyl diazoacetate to protected D-allylglycine, which facilitates the construction of more complex amino acid side chains. nih.gov
Chiral bis(oxazoline) (BOX) ligands are a class of C₂-symmetric ligands that coordinate with metal centers to form highly effective asymmetric catalysts for a multitude of reactions. nih.govcsic.es In the context of allylglycine synthesis, a notable application is the enantioselective allylation of α-ketoester oximes. orgsyn.orgcapes.gov.br This method employs a phenyl-substituted chiral bis(oxazoline) as an external ligand for allylzinc reagents, providing efficient access to N-benzyloxy allylglycine and its analogues with high enantiomeric purities. researchgate.net The versatility of BOX ligands allows for fine-tuning of the catalyst structure to optimize enantioselectivity for specific substrates. nih.gov
Table 2: Asymmetric Allylation using Chiral Bis(oxazoline) Ligands
| Ligand Type | Metal | Substrate | Product | Enantiomeric Excess (ee) | Reference(s) |
|---|---|---|---|---|---|
| Phenyl-BOX | Zinc | α-ketoester oxime | N-benzyloxy allylglycine | High | capes.gov.br, researchgate.net |
| Inda-BOX | Copper | Olefin | Cyclopropane | up to 97% | nih.gov |
Phase-transfer catalysis (PTC) is a powerful technique for reacting water-soluble and organic-soluble reactants in a heterogeneous system. In asymmetric PTC, a chiral catalyst facilitates the transfer of one reactant across the phase boundary, enabling a stereoselective reaction. The enantioselective synthesis of α-amino acids via PTC was pioneered by O'Donnell. nih.gov
This strategy has been successfully applied to the synthesis of allylglycine. orgsyn.org The standard approach involves the alkylation of a glycine imine Schiff base, such as N-(diphenylmethylene)glycine tert-butyl ester, with allyl bromide. uliege.be The reaction is performed in a biphasic system (e.g., aqueous KOH and toluene) using a chiral catalyst derived from Cinchona alkaloids, like cinchonidine. uliege.beresearchgate.net The development of advanced catalysts, such as the C₂-symmetric quaternary ammonium (B1175870) salts reported by Maruoka, has significantly improved the efficacy of this method, often achieving very high enantioselectivity. nih.govresearchgate.net For instance, the synthesis of (S)-allylglycine synthons using a cinchonidine-based catalyst has been reported to proceed with an enantiomeric excess (ee) of 98%. uliege.be
Table 3: Phase-Transfer Catalysis for Allylglycine Synthesis
| Catalyst Type | Substrate | Alkylating Agent | Yield (3 steps) | Enantiomeric Excess (ee) | Reference(s) |
|---|---|---|---|---|---|
| Cinchonidine-derived | Glycine Schiff Base | Allyl Bromide | 65-67% | 98% | uliege.be |
| Maruoka Catalyst | Glycine Schiff Base | Allyl Bromide | High | High | researchgate.net, nih.gov |
Chiral Bis(oxazoline) Ligand Systems
Enzymatic Approaches for Enantiomerically Pure Allylglycine
Enzymes are highly efficient and exquisitely selective biocatalysts. Their application in synthesis allows for reactions to occur under mild conditions with exceptional levels of enantio- and regioselectivity.
For the production of enantiomerically pure D-allylglycine, a dynamic kinetic resolution process has been developed. acs.org This method employs a variant of N-acetyl amino acid racemase (NAAAR) that has been improved through directed evolution. The racemase is coupled with an enantiospecific D-acylase. In this system, N-acetyl-DL-allylglycine is used as the substrate. The racemase continuously converts the N-acetyl-L-allylglycine into the D-enantiomer, while the D-acylase selectively hydrolyzes the N-acetyl-D-allylglycine to produce the desired D-allylglycine. This process allows for a theoretical 100% conversion of the racemic starting material into a single enantiomer of the product. In practice, conversions of 98% have been achieved at high substrate concentrations (50 g/L), making it a viable method for industrial-scale production. acs.org
Additionally, various proteases have been studied for their ability to incorporate allylglycine into peptides, demonstrating that enzymes can recognize and utilize this unnatural amino acid as a substrate. nih.gov For example, chymotrypsin (B1334515) can use allylglycine ethyl ester as an acyl acceptor in peptide synthesis. nih.gov
Dynamic Kinetic Resolution Methods
Dynamic kinetic resolution (DKR) is a powerful strategy that can theoretically convert a racemic mixture entirely into a single enantiomer. wikipedia.org This process involves the continuous racemization of the starting material while one enantiomer is selectively transformed in an irreversible reaction. wikipedia.orgprinceton.edu The efficiency of a DKR process relies on the rate of racemization being comparable to or faster than the rate of the kinetic resolution step. princeton.edugoogle.com
In the context of amino acid synthesis, DKR often employs a combination of a metal catalyst for racemization and an enzyme for the enantioselective transformation. wikipedia.orguniovi.es For instance, a ruthenium complex can facilitate the racemization of an allylic alcohol, while a lipase (B570770), such as Candida antarctica lipase B (CAL-B), catalyzes the acylation of one enantiomer. wikipedia.orguniovi.es This chemoenzymatic approach allows for the synthesis of enantioenriched products in high yields. While specific examples for Boc-D-Allylglycine are not detailed in the provided results, the general principles of DKR are well-established for the synthesis of chiral amino acids and other molecules. wikipedia.orggoogle.comorganic-chemistry.org
Microbial Enantioselective Deprotection
Microbial enzymes offer a green and highly selective alternative for the synthesis of enantiomerically pure amino acids. One such method involves the enantioselective deprotection of a racemic N-acyl amino acid.
Research has demonstrated the use of microorganisms to selectively cleave the N-benzyloxycarbonyl (Cbz) group from the L-enantiomer of a racemic Cbz-protected amino acid, leaving the D-enantiomer intact. researchgate.netresearchgate.net For example, lyophilized whole cells of two Arthrobacter sp. strains have shown high activity in cleaving the Cbz group from various amino acids. researchgate.net This method has been successfully applied to the preparation of Cbz-D-allylglycine in high yield and optical purity. researchgate.net Similarly, an enzyme from Sphingomonas paucimobilis SC 16113 has been isolated and shown to catalyze the enantioselective cleavage of Cbz groups from L-amino acids, allowing for the recovery of the unreacted Cbz-D-amino acids with high enantiomeric excess. researchgate.net While these examples focus on the Cbz protecting group, similar enzymatic strategies could be envisioned for the resolution of Boc-protected allylglycine.
Protecting Group Strategies for Allylglycine
The chemical synthesis of peptides is a stepwise process that requires the temporary masking of reactive functional groups to prevent unwanted side reactions. The choice of protecting groups is critical for the successful synthesis of complex peptides containing residues like allylglycine.
Boc (tert-Butyloxycarbonyl) Protection in Peptide Synthesis
The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino group of amino acids in solid-phase peptide synthesis (SPPS). ualberta.canih.govpeptide.com The Boc/Bzl (benzyl) protection strategy involves the use of Boc for temporary Nα-protection and benzyl-based groups for more permanent side-chain protection. peptide.com The Boc group is typically removed under moderately acidic conditions, such as with trifluoroacetic acid (TFA), while the benzyl-based side-chain protecting groups require stronger acids for cleavage. peptide.comrsc.org
The use of Boc protection can be particularly advantageous in the synthesis of certain peptides, such as those that are hydrophobic or contain ester and thioester moieties. nih.gov For instance, in the synthesis of neopetrosiamide analogues, Boc protection was used for the terminal and lysine (B10760008) amines on a chlorotrityl resin. This allowed for the cleavage of the peptide from the resin while leaving the Boc groups intact for subsequent modifications. ualberta.ca
Orthogonal Protecting Groups for Complex Syntheses
In the synthesis of complex peptides, such as those that are cyclic, branched, or modified post-synthesis, an orthogonal protecting group strategy is essential. peptide.comjocpr.comsigmaaldrich.com Orthogonal protecting groups can be removed under distinct conditions without affecting other protecting groups in the molecule. peptide.comjocpr.com
For allylglycine-containing peptides, this allows for the selective deprotection and modification of the allyl side chain. For example, a peptide can be synthesized with an N-terminal Boc group, acid-labile side-chain protecting groups, and a C-terminal allyl ester. The allyl ester can be selectively cleaved using a palladium catalyst without affecting the Boc or other acid-labile groups. organic-chemistry.org This orthogonality is crucial for creating complex structures like cyclic peptides, where side chains are selectively deprotected and linked. sigmaaldrich.compeptide.com A variety of orthogonal protecting groups are available, such as Fmoc (9-fluorenylmethyloxycarbonyl), which is base-labile, and others that are removed by hydrazine (B178648) or specific acids, providing chemists with a versatile toolbox for complex peptide synthesis. peptide.comsigmaaldrich.com
Advanced Synthetic Transformations Involving the Allyl Moiety
The allyl group of this compound serves as a versatile functional handle for a wide range of chemical transformations, enabling the post-synthetic modification of peptides.
Cross-Metathesis Reactions for Peptide Modification
Olefin cross-metathesis has emerged as a powerful tool for the formation of carbon-carbon bonds in complex molecules, including peptides. researchgate.netnih.gov This reaction, typically catalyzed by ruthenium-based complexes like the Grubbs catalysts, allows for the modification of peptides containing unsaturated amino acids such as allylglycine. researchgate.netrsc.org
Cross-metathesis can be used to introduce a variety of functionalities onto a peptide. For example, an allylglycine residue within a peptide can be reacted with another olefin to create a new, modified side chain. rsc.org This has been utilized to synthesize C-glycopeptides by reacting a peptide containing allylglycine with a C-allyl glycoside. researchgate.net The reaction can also be used to create "stapled" peptides, where two alkenyl side chains within a peptide are linked together through ring-closing metathesis, a related reaction. peptide.com This can help to stabilize the secondary structure of the peptide. nih.gov The efficiency and selectivity of cross-metathesis reactions can be influenced by the specific catalyst used and the nature of the amino acid residues in the peptide. nih.gov
Ring-Closing Metathesis in Macrocycle and Peptide Mimicry
Ring-closing metathesis (RCM) is a powerful and widely utilized reaction in organic synthesis for the formation of cyclic compounds. In the context of peptide science, RCM is particularly valuable for creating conformationally constrained macrocycles and peptide mimics from precursors containing allylglycine residues. nih.gov This technique demonstrates high tolerance to various functional groups, making it suitable for complex peptide substrates. nih.gov
A systematic approach has been developed for the synthesis of enantiomerically pure macrocyclic dipeptide lactams. acs.org This strategy involves the peptide coupling of allylglycine and homoallylglycine building blocks, followed by RCM using a first-generation Grubbs' catalyst to form 8-, 9-, and 10-membered rings. acs.org The stereochemistry of the allylglycine residue can significantly influence the biological activity of the resulting macrocycle; for instance, in certain peptides targeting the κ-opioid receptor, only the (L)-isomer of allylglycine led to improved selectivity. mdpi.com
The versatility of RCM is further highlighted in its application for creating sophisticated peptide mimics. For example, a double RCM reaction of a tetra-allylglycine linear precursor was used to obtain a bicyclic alkene mimic in a single step with a 95% yield. This approach can also be used to append functional groups onto parent residues at the intended cyclization points, effectively turning them into functionalized allylglycine equivalents and avoiding the deletion of side chains crucial for biological activity. nih.gov C-terminal allylglycine amides, which can be prepared from commercially available L- and D-allylglycine, are useful in this regard for synthesizing macrocycles that can bind to protein domains like the Grb2 SH2 domain. nih.gov
Examples of RCM in Peptide Mimicry
| Precursor Type | Key Residues | Catalyst System | Resulting Structure | Reference |
|---|---|---|---|---|
| Dipeptide | Allylglycine and Homoallylglycine | Grubbs' Catalyst (1st Gen) | 8-, 9-, and 10-membered macrocyclic lactams | acs.org |
| Tetrapeptide | Tetra-allylglycine | Not specified | Bicyclic alkene mimic (via double RCM) | |
| Peptide with C-terminal amide | C-terminal allylglycine amide | Not specified | Grb2 SH2 domain-binding macrocycles | nih.gov |
| Neurotensin (B549771) (8-13) analogue | Allylglycine at various positions | Grubbs' Catalyst with Benzoquinone | Conformationally constrained neurotensin macrocycles | nih.gov |
Hydroboration-Suzuki Coupling for Functionalization
The functionalization of the allyl group in this compound derivatives can be effectively achieved through a hydroboration-Suzuki cross-coupling sequence. This two-step process expands the chemical diversity of the amino acid side chain, allowing for the introduction of various aryl groups. researchgate.netmdpi.com
The key step involves the hydroboration of a protected allylglycine, which creates an organoborane intermediate. researchgate.net This intermediate is then used directly in a palladium-catalyzed Suzuki cross-coupling reaction with an aryl halide. researchgate.net Research has shown that hydroboration with 9-borabicyclo[3.3.1]nonane (9-BBN) followed by Suzuki coupling gives good yields of new bis-homophenylalanine derivatives and related analogues. researchgate.net This methodology was found to be more efficient for allylglycine derivatives compared to vinylglycine derivatives. researchgate.net
This synthetic route is valuable for creating phenylalanine homologues and other functionalized amino acids that are not readily accessible by other means. mdpi.com The Suzuki-Miyaura reaction is well-suited for this purpose due to its mild reaction conditions, high functional group tolerance, and the wide commercial availability of boronic acids. mdpi.com
Hydroboration-Suzuki Coupling of Protected Allylglycine
| Starting Material | Hydroborating Agent | Coupling Partner (Aryl Halide) | Catalyst System | Product Type | Yield Range | Reference |
|---|---|---|---|---|---|---|
| Protected Allylglycine | 9-Borabicyclo[3.3.1]nonane (9-BBN) | Aryl Halides | Palladium-based | Bis-homophenylalanine derivatives | 53-64% | researchgate.net |
| Protected Allylglycine | Not specified | Aryl Iodides | Pd(PPh3)2Cl2 | Vinyl phosphonates | Good to moderate | uwindsor.ca |
Zinc-Mediated, Palladium-Catalyzed Cross-Coupling Reactions
A highly efficient and atom-economical route to enantiomerically pure N-(Boc)-allylglycine methyl ester utilizes a zinc-mediated, palladium-catalyzed cross-coupling reaction. orgsyn.orgorgsyn.org This method, a type of Negishi cross-coupling, provides effective access to the target compound on a multi-gram scale. orgsyn.org
The synthesis starts with a protected serine derivative, N-(tert-butoxycarbonyl)-L-serine methyl ester, which is converted to its corresponding iodide, tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate. orgsyn.org An organozinc intermediate is then formed through the insertion of zinc metal. orgsyn.orgorgsyn.org It is crucial to perform this zinc insertion in dimethylformamide (DMF) to prevent chelation of the ester and carbamate (B1207046) groups with the zinc, which can promote an undesirable β-elimination side reaction, particularly when tetrahydrofuran (B95107) (THF) is used as the solvent. orgsyn.org
The resulting organozinc intermediate is then coupled with vinyl bromide in the presence of a palladium catalyst system, typically consisting of Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a phosphine (B1218219) ligand such as tri(o-tolyl)phosphine. orgsyn.orgorgsyn.org This Negishi coupling proceeds effectively to yield N-(Boc)-allylglycine methyl ester. orgsyn.org
Key Reagents for Zinc-Mediated Synthesis of N-(Boc)-Allylglycine Methyl Ester
| Reaction Step | Key Reagent(s) | Purpose | Reference |
|---|---|---|---|
| Iodination | Iodine, Triphenylphosphine, Imidazole | Convert protected serine methyl ester to iodoalanine derivative | orgsyn.org |
| Organozinc Formation | Zinc dust, TMSCl (catalyst) in DMF | Formation of the alininyl zinc intermediate | orgsyn.org |
| Cross-Coupling | Vinyl Bromide | Source of the allyl group | orgsyn.orgorgsyn.org |
| Catalysis | Pd₂(dba)₃ and Tri(o-tolyl)phosphine | Palladium catalyst and ligand for the Negishi coupling | orgsyn.orgorgsyn.org |
Allylic Alkylation Reactions
Allylic alkylation represents a fundamental method for synthesizing allylglycine and its analogues. A highly practical method for the asymmetric synthesis of α-amino acids involves the alkylation of a chiral glycine derivative, such as pseudoephedrine glycinamide. orgsyn.org This approach is notable because the glycine amino group does not require protection during the alkylation step. orgsyn.org The reaction proceeds with high diastereoselectivity using a variety of electrophiles, including allyl bromide. orgsyn.org
Another strategy involves the palladium-catalyzed allylic alkylation of glycine imino esters. researchgate.net For instance, the alkylation of tert-butyl(diphenylmethylene)glycinate with allyl esters can be performed in the presence of a chiral phase-transfer catalyst to produce alkylated products with moderate enantiomeric excess. researchgate.net
Furthermore, allylic alkylation is a key step in the synthesis of medicinally relevant compounds. Researchers have used the alkylation of an oxazinone with methallyl bromide as a crucial step in preparing novel thrombin inhibitors. orgsyn.org This demonstrates the utility of allylic alkylation in constructing complex side chains on a glycine scaffold for therapeutic applications. orgsyn.org
Comparison of Allylic Alkylation Strategies
| Glycine Substrate | Alkylating Agent | Conditions/Catalyst | Key Feature | Reference |
|---|---|---|---|---|
| Pseudoephedrine glycinamide | Allyl bromide | Strong base (e.g., LHMDS) | Asymmetric synthesis without N-protection | orgsyn.org |
| Glycine imino ester | Simple allyl esters | Palladium catalyst and chiral phase-transfer catalyst | Asymmetric dual catalysis | researchgate.net |
| Oxazinone derivative | Methallyl bromide | Not specified | Synthesis of precursors for medicinal compounds (e.g., thrombin inhibitors) | orgsyn.org |
Applications of Boc D Allylglycine in Peptide and Peptidomimetic Research
Role as a Building Block in Solid-Phase Peptide Synthesis (SPPS)
Boc-D-allylglycine serves as a crucial building block in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for creating peptide chains. ualberta.ca The Boc group provides temporary protection for the amine group, enabling the sequential and controlled addition of amino acids to a growing peptide chain anchored to a solid resin. chempep.com This method has proven effective for the rapid synthesis of multiple short peptide analogues in parallel. ucl.ac.uk
The use of Boc-protected amino acids is a standard strategy in SPPS. mdpi.com The Boc group's stability under certain conditions and its straightforward removal with mild acids like trifluoroacetic acid (TFA) make it a reliable choice for peptide synthesis. chempep.compeptide.com The allyl group of this compound remains stable throughout the standard SPPS cycles, allowing for its incorporation at any desired position within the peptide sequence. rsc.org This versatility makes it an invaluable component in the synthesis of complex peptides and peptidomimetics. chemimpex.comorgsyn.org
| Feature | Description | Relevance in SPPS |
| Boc Protecting Group | A tert-butyloxycarbonyl group that temporarily blocks the N-terminus of the amino acid. | Facilitates controlled, stepwise addition of amino acids and prevents unwanted side reactions. chempep.com |
| Allyl Side Chain | A reactive alkene functional group. | Offers a site for post-synthesis modifications and cyclization reactions. orgsyn.orgnih.gov |
| Solid-Phase Synthesis | A method where peptides are assembled on a solid support. | Enables efficient purification by simple washing steps and allows for automation. ucl.ac.uk |
Incorporation into Bioactive Peptides and Peptide Analogues
The incorporation of this compound into peptide sequences is a key strategy for developing novel bioactive peptides and their analogues. chemimpex.com Its unique structure allows for the creation of peptides with modified properties. For instance, it has been used in the synthesis of analogues of naturally occurring peptides to enhance their biological activity or to study their structure-activity relationships. ualberta.ca
One notable application is in the development of potential therapeutics. For example, this compound has been incorporated into peptide sequences aimed at combating tuberculosis by targeting enzymes involved in the bacterial peptidoglycan recycling process. ucl.ac.uk It has also been used in the synthesis of neopetrosiamide analogues, which have shown potential anti-metastatic activity against breast cancer cells. ualberta.ca Furthermore, research has explored its use in creating antimicrobial peptides, with some studies indicating inhibitory effects against Gram-positive bacteria.
Design and Synthesis of Peptidomimetics with Enhanced Properties
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved characteristics. This compound is a valuable component in the synthesis of peptidomimetics due to the versatile nature of its allyl group. orgsyn.orgnih.gov
A significant challenge with natural peptides as therapeutic agents is their susceptibility to degradation by proteases and poor absorption in the body. nih.gov The incorporation of unnatural amino acids like D-allylglycine can enhance metabolic stability because human enzymes are less likely to recognize and cleave peptide bonds involving D-amino acids. nih.gov This increased stability can lead to a longer duration of action in the body.
Furthermore, modifications enabled by the allyl group can lead to peptidomimetics with improved bioavailability, meaning a higher proportion of the administered dose reaches the systemic circulation. google.com This can be achieved by designing macrocyclic structures or by attaching moieties that enhance absorption. google.comnih.gov
The specific three-dimensional arrangement of amino acid side chains in a peptide determines its interaction with biological receptors. nih.gov By incorporating this compound, researchers can introduce conformational constraints or new interaction points that can fine-tune how a peptidomimetic binds to its target receptor. chemimpex.comorgsyn.org This can lead to increased potency, selectivity, or even a change in the biological response from agonist to antagonist. nih.gov The allyl group can be used to create cyclic structures that lock the peptide into a specific conformation, which can be crucial for optimal receptor binding. nih.gov
Improved Stability and Bioavailability
Synthesis of Cyclic Peptides and Constrained Peptide Systems
The allyl side chain of this compound is particularly useful for synthesizing cyclic peptides. orgsyn.orgnih.gov Cyclization is a common strategy to improve the stability and receptor-binding affinity of peptides by reducing their conformational flexibility. nih.govresearchgate.net A powerful technique used for this purpose is ring-closing metathesis (RCM), which forms a carbon-carbon double bond between two allyl groups within a linear peptide precursor. nih.gov
This compound has been instrumental in the synthesis of cyclic opioid peptide analogues. nih.govnih.gov By replacing cysteine residues with D-allylglycine in opioid peptides like enkephalin, researchers have created cyclic analogues with olefin bridges instead of the natural disulfide bonds. nih.gov This approach has been used to develop both agonists (which activate opioid receptors) and antagonists (which block them). nih.gov
Development of Peptides with Stable Post-translational Modifications
The inherent limitations of natural peptides, such as susceptibility to enzymatic degradation and poor in vivo stability, have driven the development of synthetic strategies to introduce stable mimics of post-translational modifications (PTMs). This compound serves as a key building block in this endeavor, enabling the creation of peptides with enhanced structural integrity and resistance to biological degradation. These modifications often aim to replace labile chemical bonds, like disulfide bridges, with more robust carbon-based linkages. ualberta.ca
One of the primary applications of this compound in this context is the synthesis of "stapled peptides." This technique involves introducing hydrocarbon bridges between specific amino acid residues to lock the peptide into a desired conformation, often an α-helix. peptide.comacs.org This conformational rigidity can lead to improved biological activity, better cell penetration, and increased resistance to proteolysis. researchgate.net The process typically involves the incorporation of two α,α-disubstituted non-natural amino acids with olefinic side chains, such as those derived from allylglycine, into a peptide sequence. acs.org A subsequent ring-closing metathesis (RCM) reaction, often catalyzed by a Grubbs ruthenium catalyst, forms a covalent hydrocarbon staple between the side chains. researchgate.netgoogle.com
Research has demonstrated the successful use of this compound in creating these stable PTMs. For instance, it has been used in the synthesis of analogues of neopetrosiamide, a marine natural product with potential anti-metastatic activity. ualberta.ca The native peptide contains three disulfide bridges, which can be prone to reduction in a biological environment. By replacing a disulfide bond with a stable carbon bridge derived from the coupling of allylglycine residues, researchers have created analogues with similar biological activity but potentially improved in vivo stability. ualberta.ca
The versatility of the allyl group in this compound also allows for various other modifications. The double bond can be a handle for further chemical derivatization, allowing the introduction of different functional groups at a late stage of the synthesis. beilstein-journals.org This approach provides a powerful tool for creating diverse peptide libraries with tailored properties for specific therapeutic or research applications.
Table 1: Research Findings on this compound in Stable PTM Development
| Research Area | Key Finding | Significance | Reference |
| Neopetrosiamide Analogues | Replacement of a disulfide bridge with a carbon bridge using allylglycine derivatives. | Created analogues with similar anti-metastatic activity to the native peptide, but with potentially enhanced stability. | ualberta.ca |
| Stapled Peptides | Incorporation of α,α-disubstituted non-natural amino acids with olefinic tethers (derived from allylglycine) to form hydrocarbon staples. | Enhanced α-helicity, improved cell penetration, and increased resistance to enzymatic degradation. | acs.orgresearchgate.net |
| General Peptide Modification | The allyl group serves as a versatile chemical handle for late-stage functionalization of peptides. | Allows for the creation of diverse peptide libraries with tailored properties for various applications. | beilstein-journals.org |
| Dicarba Isosteres | Use of allylglycine for ring-closing metathesis to create saturated and unsaturated dicarba isosteres of cysteine. | Provides hydrophobic and inert cross-links to improve peptide stability. | researchgate.net |
Boc D Allylglycine in Medicinal Chemistry and Drug Discovery
Contributions to Novel Therapeutic Agent Development
Boc-D-allylglycine serves as a crucial intermediate in the synthesis of innovative therapeutic agents. guidechem.com Its utility lies in its capacity to be incorporated into peptide chains, allowing for the generation of peptide analogs with potentially enhanced biological activity compared to their natural counterparts. researchgate.net The tert-butyloxycarbonyl (Boc) protecting group ensures stability and controlled reactivity during peptide synthesis, a fundamental process in drug development. chemimpex.com
The allyl group within the molecule provides a site for further chemical modifications, enabling the creation of diverse molecular architectures. This versatility is instrumental in the design of new pharmaceuticals. For instance, derivatives of this compound have been investigated for their potential anti-inflammatory and anticancer properties. Research has demonstrated that some derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as a basis for developing new anticancer agents.
Targeting Specific Biological Pathways and Molecular Interactions
The strategic incorporation of this compound into molecules allows for the targeting of specific biological pathways, a cornerstone of modern drug discovery. chemimpex.com Its structural attributes facilitate the design of compounds that can interact with high specificity at molecular targets like enzymes and receptors.
Inhibition of Protein-Protein Interactions (PPIs)
Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is often implicated in disease. semanticscholar.orgleeds.ac.uk Consequently, inhibiting specific PPIs has become a significant therapeutic strategy. semanticscholar.org Macrocyclic peptides, which can be synthesized using building blocks like this compound, have shown particular promise as PPI inhibitors. nih.gov
One notable example is the development of inhibitors for the Keap1-Nrf2 PPI. Upregulation of the transcription factor Nrf2 through the inhibition of its interaction with its negative regulator Keap1 is a promising approach for treating diseases associated with oxidative stress. nih.gov Structure-activity relationship (SAR) studies on a series of macrocyclic inhibitors have highlighted the importance of the constituent amino acids, including the use of this compound in their synthesis. nih.gov These studies have led to the optimization of lead compounds, resulting in a significant improvement in inhibitory potency. nih.gov
| Compound/Feature | Role/Finding | Significance in PPI Inhibition |
| This compound | A key building block in the synthesis of macrocyclic peptides. nih.gov | Enables the creation of complex structures capable of modulating challenging PPI targets. nih.gov |
| Macrocycles | A class of molecules particularly effective at inhibiting PPIs. nih.gov | Their constrained conformation can lead to enhanced binding affinity and stability. semanticscholar.org |
| Keap1-Nrf2 Interaction | A therapeutic target for diseases involving oxidative stress. nih.gov | Inhibition of this interaction can upregulate the protective Nrf2 pathway. nih.gov |
| Structure-Activity Relationship (SAR) | Studies revealed the importance of the macrocycle's components for inhibitory activity. nih.gov | Guided the optimization of inhibitors, leading to a 100-fold increase in potency. nih.gov |
Studies on Enzyme Activity and Inhibition
This compound and its derivatives are also instrumental in studying enzyme activity and developing enzyme inhibitors. chemimpex.comnih.gov The ability to introduce this unnatural amino acid into peptide sequences allows for the probing of enzyme active sites and the development of targeted inhibitors.
The emergence of drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis, necessitates the discovery of new therapeutic targets. ucl.ac.uk Murein peptide ligase (Mpl), an enzyme involved in the recycling of the bacterial cell wall peptidoglycan, has been identified as a potential target. ucl.ac.uknih.gov The synthesis of the enzyme's natural substrates and their analogs is crucial for characterizing its activity and for developing inhibitors. ucl.ac.uk
Research in this area has involved the use of this compound in the synthesis of peptide fragments that are putative substrates for Mpl. ucl.ac.uk This allows for the evaluation of the enzyme's activity and provides a basis for designing molecules that can block its function, potentially leading to new anti-tuberculosis therapies. ucl.ac.ukplos.org The peptidoglycan biosynthetic pathway, including the enzymes MurC, MurD, MurE, and MurF, is a key area of investigation for developing new antibiotics. plos.orgnih.gov
| Enzyme | Function in M. tuberculosis | Relevance of this compound |
| Murein peptide ligase (Mpl) | Involved in peptidoglycan recycling. ucl.ac.uk | Used in the synthesis of putative substrates to study enzyme activity and develop inhibitors. ucl.ac.uk |
| Mur Ligases (MurC, D, E, F) | Catalyze the addition of amino acids to the peptidoglycan stem. plos.orgnih.gov | The pathway is a target for new antibiotics; understanding substrate specificity is key. nih.gov |
The development of serine protease inhibitors is another area where this compound has found application. While specific examples directly linking this compound to potent serine protease inhibitors are not extensively detailed in the provided context, the general use of unnatural amino acids in designing enzyme inhibitors is a well-established strategy in medicinal chemistry. chemimpex.com The unique stereochemistry and functional group of this compound make it a candidate for incorporation into peptidomimetic structures aimed at inhibiting this class of enzymes.
Investigation of murein peptide ligase (Mpl) in M. tuberculosis
Research in Neurotransmitter Systems
This compound and the related compound D-allylglycine are utilized in research concerning neurotransmitter systems. chemimpex.com D-allylglycine is the D-enantiomer of L-allylglycine, a known inhibitor of glutamate (B1630785) decarboxylase (GAD). iris-biotech.de GAD is the enzyme responsible for synthesizing the inhibitory neurotransmitter GABA. iris-biotech.de By inhibiting GAD, L-allylglycine reduces GABA levels, which can induce convulsions, making it a tool in epilepsy research. iris-biotech.demedchemexpress.com
D-allylglycine is often used as a control in such studies to differentiate the effects of the L-enantiomer. The study of these isomers helps scientists understand the stereospecificity of enzyme-substrate interactions and the broader mechanisms of neurotransmission. nih.gov This research is crucial for developing treatments for neurological disorders. chemimpex.com
| Compound | Action | Research Application |
| L-allylglycine | Inhibits glutamate decarboxylase (GAD), reducing GABA synthesis. iris-biotech.de | Used to induce seizures in animal models for epilepsy research. medchemexpress.com |
| D-allylglycine | Enantiomer of L-allylglycine, used as a control. | Helps to understand the stereospecific requirements of GAD and GABAergic systems. nih.gov |
| This compound | A protected form used in synthesis. chemimpex.com | Facilitates the creation of complex molecules for studying neurotransmitter systems. chemimpex.com |
GABA Research and Glutamate Decarboxylase (GAD) Inhibition
This compound plays a role in the study of the GABAergic system, primarily through research involving its enantiomer, L-Allylglycine. L-Allylglycine is a well-established inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for synthesizing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate. iris-biotech.demedchemexpress.commedchemexpress.com By blocking GAD, L-Allylglycine reduces GABA levels in the brain, an effect that can induce convulsions in animal models and is utilized for studying epilepsy and other neurological conditions. medchemexpress.commedchemexpress.com
In this context, D-Allylglycine, and by extension its protected form this compound, is frequently used as a crucial negative control in experiments. For instance, in studies investigating the effects of GABA synthesis inhibition on anxiety and panic-like responses, D-Allylglycine is administered to control groups to ensure that the observed effects are specifically due to the GAD-inhibiting action of the L-enantiomer. The use of this compound as a starting material allows for the synthesis of specific D-enantiomer-containing peptides or molecules for these control studies. Furthermore, the synthesis of GAD itself has been a subject of research, with studies characterizing novel glutamate decarboxylases from various sources to understand their properties and potential for GABA production. mbl.or.kr
N-Methyl-D-Aspartate (NMDA) Receptor Ligands
This compound is a key synthetic intermediate in the development of ligands for the N-Methyl-D-Aspartate (NMDA) receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. nih.gov Dysfunctional NMDA receptor activity is implicated in numerous neurological disorders. nih.gov
Researchers have utilized protected D-allylglycine to synthesize novel NMDA receptor antagonists. In one study, a 1,3-dipolar cycloaddition reaction with suitably protected D-allylglycine was a key step in creating a series of pyrazoline derivatives. nih.gov These compounds were designed to target the glutamate binding site of the NMDA receptor. Subsequent biological evaluation revealed that several of these analogues displayed nanomolar affinity for the GluN1/2A NMDA receptor subtype, acting as competitive antagonists. nih.gov
Another line of research involved using protected D-allylglycine as a starting material for the synthesis of four diastereoisomers of D-2-amino-4,5-methano-adipates. These compounds were assessed for their biological activity at the NMDA receptor, with one diastereomer being characterized as an atypical antagonist at the NMDA-site, while the other three showed agonist properties. These studies highlight the importance of this compound in generating structurally diverse molecules that can modulate NMDA receptor function, providing valuable tools for neuroscience research and potential therapeutic leads.
Anti-infective Research
The unique chemical properties of this compound make it a valuable component in the synthesis of novel anti-infective agents, addressing the urgent need for new treatments against resistant pathogens.
Anti-tuberculosis Therapy
This compound has been identified as a crucial building block in the quest for new anti-tuberculosis (TB) therapies. A significant application is in the synthesis of substrates for murein peptide ligase (Mpl), an enzyme involved in the peptidoglycan recycling pathway of Mycobacterium tuberculosis. ucl.ac.uk As this pathway is vital for the bacterium, Mpl has emerged as a novel therapeutic target. A PhD thesis from University College London detailed the de novo synthesis of this compound-OtBu as a key step in preparing putative substrates for Mpl, which are essential for characterizing the enzyme's activity and for screening potential inhibitors. ucl.ac.uk
Furthermore, the principles of using protected amino acids in peptide synthesis are central to developing new anti-TB agents. For example, research on wollamide B, a cyclohexapeptide with activity against Mycobacterium bovis, involved the synthesis of a library of analogues using Fmoc-based solid-phase peptide synthesis to establish structure-activity relationships and improve potency against Mycobacterium tuberculosis H37Rv. plos.org These synthetic strategies, which often rely on protected amino acids like this compound, are critical for creating peptide-based drugs with enhanced efficacy and pharmacokinetic profiles. plos.org
Antibacterial Agents, including Against Staphylococcus aureus
This compound is employed in the synthesis of peptide-based antibacterial agents, including those targeting resilient pathogens like Staphylococcus aureus. The allyl group provides a handle for further chemical modifications, such as ring-closing metathesis, to create cyclic peptides with constrained conformations that can enhance biological activity.
One research program focused on synthesizing cyclic peptides with an internal allylglycine residue as potential novel antibacterial agents. researchgate.net While the resulting cyclic compounds showed modest activity against S. aureus, a key acyclic dipeptide precursor containing allylglycine demonstrated good activity, with a Minimum Inhibitory Concentration (MIC) of 7.8 µg/mL. researchgate.net This indicates the potential of allylglycine-containing structures as scaffolds for new antibiotics.
Additionally, this compound derivatives are instrumental in creating analogues of potent, naturally occurring antimicrobial peptides. For instance, synthetic work on nisin, a peptide effective against methicillin-resistant S. aureus (MRSA), has involved the use of SPPS-amenable precursors, including those derived from this compound, to generate more stable and effective analogues. ualberta.cauu.nl
| Compound/Analogue | Target Organism | Key Finding/Activity | Reference |
| Acyclic Dipeptide Precursor | Staphylococcus aureus | MIC of 7.8 µg/mL | researchgate.net |
| Nisin Lipopeptide Analogues | Gram-positive bacteria (e.g., MRSA) | Analogues are active against Gram-positive bacteria | ualberta.ca |
| Wollamide B Analogues | Mycobacterium tuberculosis H37Rv | Analogues (e.g., 7c, 13c) showed potent activity (MIC ≤ 3.1 μM) | plos.org |
Applications in Cancer Research, e.g., Anti-metastatic Activity
This compound is a valuable precursor in the synthesis of complex peptides and peptidomimetics investigated for their anti-cancer properties, particularly for their potential to inhibit metastasis.
One notable application is in the development of analogues of neopetrosiamide, a 28-amino acid peptide with potential anti-metastatic activity against breast cancer cells. ualberta.ca The native peptide's complex structure, which includes three disulfide bridges, presents synthetic challenges and may limit its stability in vivo. ualberta.ca Research has focused on replacing these sensitive functionalities with more stable carbon bridges. This involves synthesizing orthogonally protected amino acids, such as those derived from this compound, which are then incorporated into the peptide sequence via solid-phase peptide synthesis (SPPS). ualberta.ca The resulting neopetrosiamide analogues have demonstrated anti-metastatic activity comparable to the native peptide. ualberta.ca
The compound is also relevant in the modification of other anti-cancer natural products. For example, the introduction of an allylglycine residue into analogues of largazole, a potent histone deacetylase (HDAC) inhibitor, has been explored to study structure-activity relationships. researchgate.net Such modifications can influence the compound's antiproliferative effects and selectivity for cancer cells. researchgate.net Furthermore, this compound can be used to construct cyclic peptides that act as CXCR4 antagonists. niph.go.jp Since the CXCR4 receptor plays a role in tumor metastasis, its antagonists are being investigated as potential anti-cancer-metastatic agents. niph.go.jp
| Peptide/Analogue | Cancer-Related Target/Activity | Synthetic Role of this compound | Reference |
| Neopetrosiamide Analogues | Anti-metastatic activity in breast cancer | Building block for creating stable carbon-bridge replacements for disulfide bonds | ualberta.ca |
| Largazole Analogues | HDAC inhibition, antiproliferative activity | Incorporation of allylglycine to probe structure-activity relationships | researchgate.net |
| Cyclic Peptide CXCR4 Antagonists | Anti-cancer-metastatic agents | Component in the synthesis of cyclic peptide scaffolds | niph.go.jp |
Drug Delivery System Development
This compound and its derivatives are increasingly utilized in the sophisticated design of drug delivery systems. The allyl side chain offers a site for orthogonal chemical modification, making it a valuable tool for bioconjugation—the process of linking molecules to create complex, functional systems.
One of the primary applications is in creating targeted drug delivery vehicles. For example, DCHA-Boc-D-allylglycine can be conjugated with antibodies or other targeting moieties. This strategy is explored in the development of antibody-drug conjugates (ADCs), which aim to deliver potent cytotoxic agents selectively to tumor cells, thereby enhancing efficacy and reducing systemic toxicity.
Moreover, allylglycine derivatives are being incorporated into various platforms for sustained-release injectables. These systems, which include microspheres, nanoparticles, and hydrogels, are designed to release a therapeutic agent over an extended period. The introduction of amino acids like allylglycine can modulate the physicochemical properties of the delivery vehicle, such as its hydrophobicity, which in turn controls the rate of drug release. This approach is particularly beneficial for delivering anti-cancer drugs, where maintaining a stable and long-term therapeutic level is crucial.
Advanced Biochemical and Biophysical Studies
Conformational Analysis of Peptides Containing Boc-D-Allylglycine
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the three-dimensional structure and dynamics of peptides in solution. nih.gov It provides detailed information on the conformation of small, flexible peptides, which often exist as an ensemble of structures. nih.govresearchgate.net Techniques such as 2D homonuclear and heteronuclear experiments are used to establish through-bond and through-space connectivities between atoms, allowing for the calculation of structural restraints like inter-proton distances and dihedral angles. nih.gov
While specific NMR conformational studies focused solely on peptides containing this compound are not extensively detailed in the provided literature, the general methodologies are well-established. For instance, NMR is routinely used to characterize intermediates and final products in syntheses involving allylglycine derivatives. orgsyn.orgnih.gov The analysis of chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs) in peptides containing D-amino acids helps to define backbone folds, such as β-turns, and the orientation of side chains. ias.ac.inresearchgate.net The temperature dependence of amide proton chemical shifts, for example, can identify protons involved in intramolecular hydrogen bonds, which are key features of stable secondary structures. core.ac.uk These established NMR protocols are directly applicable to elucidating the conformational preferences of peptides incorporating the this compound residue. nih.gov
Computational modeling and molecular dynamics (MD) simulations complement experimental techniques like NMR by providing a dynamic view of peptide conformations. mdpi.comnumberanalytics.com These methods are used to explore the conformational landscape of peptides, predict stable structures, and understand the influence of specific residues on peptide folding. rsc.orgnih.gov MD simulations model the movement of atoms over time, allowing researchers to observe folding events, dimerization, and binding to protein targets. nih.govnih.gov
For peptides containing unnatural D-amino acids, such as D-alanine or derivatives of this compound, MD simulations can predict how these substitutions affect protein stability and structure. nottingham.ac.uknih.gov For example, simulations have been used to assess the impact of Gly-to-D-Ala substitutions, revealing that changes in intra-molecular van der Waals interactions are a primary determinant of stability changes. nih.gov Similarly, MD simulations can be employed to study peptides containing this compound to understand how the allyl side chain's flexibility and the D-configuration of the alpha-carbon influence the peptide's accessible conformations and energy landscape. rsc.orgnottingham.ac.uk These computational approaches are invaluable for rationalizing experimental data and guiding the design of new peptide-based molecules. mdpi.com
NMR Spectroscopy in Conformational Studies
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying a molecule's structure to determine which parts are essential for its biological activity. unibo.it this compound and its derivatives are frequently used in SAR studies to probe the requirements of a binding site and to optimize the potency and pharmacokinetic properties of lead compounds. researchgate.netiris-biotech.de
A notable example involves the optimization of macrocyclic inhibitors targeting the Keap1–Nrf2 protein-protein interaction. acs.org In this study, this compound was used as a building block in the synthesis of a series of inhibitors. acs.org The SAR exploration revealed that modifications to the macrocyclic core, including the introduction of different substituents, led to significant variations in binding affinity. For instance, replacing a key component with a phenyl group resulted in a 50-fold loss of potency, highlighting the sensitive nature of the ligand-protein interaction. acs.org
Another SAR study focused on analogues of the antibacterial nonapeptide NOSO-95179. researchgate.net Here, various N-t-BOC derivatives, including that of allylglycine, were used to synthesize non-proteinogenic amino acids that were then incorporated into the peptide sequence. The resulting analogues were tested for their ability to inhibit bacterial translation, providing crucial data on which structural features are required for antibacterial activity. researchgate.net
Furthermore, N-Boc-allylglycine derivatives have served as starting materials for the synthesis of hydroxypipecolic acid derivatives, which were evaluated as glycosidase inhibitors. nih.gov These studies demonstrate the versatility of this compound as a scaffold in SAR investigations, enabling the exploration of chemical space to identify more potent and selective therapeutic agents. nih.gov
Investigation of Ligand Binding and Thermodynamic Profiles
Understanding the thermodynamics of ligand-target interactions is crucial for rational drug design, as it provides deep insights into the forces driving binding. nih.govmdpi.com Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are used to measure the key thermodynamic parameters: the binding affinity (dissociation constant, KD), enthalpy (ΔH), and entropy (ΔS). acs.orgnih.gov
In the development of Keap1 inhibitors derived from this compound, the thermodynamic profiles of ligand binding were extensively studied. acs.org The initial lead compound exhibited a certain binding affinity and thermodynamic signature. Subsequent optimization led to analogues with significantly altered thermodynamic profiles. For example, some modifications resulted in the displacement of a bound water molecule from the Keap1 binding site, a change that can lead to major increases in potency. acs.org
The binding affinities and thermodynamic parameters for a selection of these Keap1 inhibitors were determined using SPR and ITC. The data revealed a complex interplay between structural modifications and binding thermodynamics. Minor changes in the ligand structure sometimes led to large differences in affinity, which were accompanied by shifts in the enthalpic and entropic contributions to the binding free energy. acs.org This highlights the importance of considering not just the ligand's structure but also the flexibility and hydration of the protein's binding site during the design process. acs.org
Table 1: Binding Affinity Data for Keap1 Inhibitors Derived from this compound Precursors acs.org
This interactive table presents the dissociation constants (KD) for a series of compounds as determined by Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). The data illustrates the structure-activity relationship where compound 1 serves as a reference.
Data sourced from a 2022 study on Keap1–Nrf2 interaction inhibitors. acs.org
| Compound | Structure Modification from Compound 1 | KD (nM) - SPR | KD (nM) - ITC |
| 1 | Reference Compound | 16 ± 3 | 11 ± 1 |
| 59 | Phenyl derivative | 780 ± 100 | - |
| 60 | Ortho-methylphenyl derivative | 2.0 ± 0.3 | 2.5 ± 0.2 |
| 63 | Ortho-carboxyphenyl derivative | 0.45 ± 0.04 | 0.53 ± 0.05 |
| 64 | Ortho-aminophenyl derivative | 0.76 ± 0.06 | 0.90 ± 0.06 |
Future Directions and Emerging Research Areas
Development of Novel Allylic Amino Acid Derivatives
The allyl side chain of Boc-D-allylglycine serves as a versatile chemical handle for the synthesis of a wide array of novel unnatural amino acid derivatives. This functional group readily participates in various chemical transformations, allowing for the introduction of diverse structural motifs. chemimpex.com
One of the most powerful techniques utilized is olefin metathesis. Both ring-closing metathesis (RCM) and cross-metathesis have been successfully employed to create complex and conformationally constrained amino acid structures. orgsyn.org For instance, RCM involving two allylglycine units has been used to synthesize macrocyclic peptides. orgsyn.org Cross-metathesis, on the other hand, allows for the coupling of this compound with other olefins, leading to the generation of long-chain amino acids and C-glycosyl serine mimics. orgsyn.orgorgsyn.org
Furthermore, the double bond of the allyl group is amenable to other modifications, such as allylic alkylation and amination reactions, which introduce additional points of diversity. rsc.orgacs.org These synthetic strategies have been instrumental in creating multisubstituted and α,α-disubstituted α-amino acids, which are crucial components in the development of peptidomimetics and other bioactive molecules. rsc.orgnih.gov The development of tandem catalytic processes, combining palladium and isothiourea catalysis, has enabled the enantioselective synthesis of α-amino acid derivatives with multiple stereogenic centers from allylic precursors. acs.org
The exploration of these synthetic methodologies continues to expand the toolbox available to medicinal chemists, enabling the creation of allylic amino acid derivatives with tailored properties for specific biological applications. orgsyn.org
Table 1: Synthetic Methodologies for Novel Allylic Amino Acid Derivatives
| Methodology | Description | Resulting Structures | Key References |
| Ring-Closing Metathesis (RCM) | Intramolecular reaction between two alkene functionalities to form a cyclic compound. | Macrocyclic peptides, conformationally constrained amino acids. | orgsyn.org |
| Cross-Metathesis | Intermolecular reaction between two different olefins to create new olefin products. | Long-chain amino acids, C-glycosyl serine mimics. | orgsyn.orgorgsyn.org |
| Allylic Alkylation | Introduction of an alkyl group at the position adjacent to the double bond. | Multisubstituted α-amino acids. | rsc.org |
| Allylic Amination | Introduction of an amino group at the position adjacent to the double bond. | α,α-disubstituted α-amino acids. | acs.org |
| Tandem Catalysis | Combination of multiple catalytic cycles in a single pot to achieve complex transformations. | Enantiomerically enriched α-amino acid derivatives with multiple stereocenters. | acs.org |
Integration into Combinatorial Libraries for Drug Discovery
Combinatorial chemistry has become an indispensable tool in modern drug discovery, enabling the rapid synthesis and screening of large numbers of compounds to identify new lead structures. nih.govscielo.br this compound and its derivatives are increasingly being incorporated into these libraries due to the synthetic versatility of the allyl group. imperial.ac.uk
The ability to functionalize the allyl side chain through reactions like metathesis allows for the creation of diverse peptide and small-molecule libraries. orgsyn.org For example, "stapled" peptides, where the secondary structure is constrained by a hydrocarbon linkage formed via RCM of two allylglycine residues, have been synthesized. These conformationally locked peptides often exhibit enhanced proteolytic resistance and helicity. orgsyn.org
Furthermore, the incorporation of allylglycine derivatives into libraries of natural product-like compounds is a promising strategy. scielo.br Nature itself provides examples of combinatorial peptide libraries, such as cyclotides, which are cysteine-rich cyclopeptides. tandfonline.com The synthetic accessibility of diverse allylglycine derivatives allows for the creation of libraries that mimic the structural and functional diversity of such natural products. scielo.brtandfonline.com The use of solid-phase synthesis methodologies further facilitates the construction of these libraries, allowing for high-throughput generation and screening of potential drug candidates. acs.org
Dynamic combinatorial chemistry, an approach where library members are in continuous equilibrium, also presents an opportunity for the use of allylglycine derivatives. researchgate.net The reversible nature of certain reactions involving the allyl group could be exploited to generate adaptive libraries that respond to the presence of a biological target. researchgate.net
Exploration of New Biotechnological Applications
The unique properties of unnatural amino acids (UAAs) like this compound are being harnessed for a variety of biotechnological applications beyond traditional drug discovery. nih.govrsc.org The incorporation of UAAs into proteins is a powerful technique to modify their properties and functions. rsc.org
This compound and its derivatives can be used to create enzyme inhibitors and receptor modulators. chemimpex.com The allyl group can serve as a reactive probe or a point of attachment for other molecules, such as fluorescent tags or polymers. rsc.org This allows for the investigation of protein structure and dynamics, the study of protein-protein interactions, and the modulation of protein activity within living cells. nih.gov
For instance, the site-specific incorporation of an allylglycine derivative into an enzyme could allow for the introduction of a unique chemical handle for bioconjugation, enabling the creation of antibody-drug conjugates or the immobilization of enzymes on solid supports. rsc.org The development of biocatalysts for the synthesis of UAAs is also an active area of research, which could provide more sustainable routes to these valuable building blocks. nih.gov
The ability to engineer proteins with novel functionalities through the inclusion of UAAs opens up new avenues in protein engineering, synthetic biology, and biomaterials science. rsc.org
Bioisosteric Replacements in Natural Product Analogues
Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic properties, is a cornerstone of medicinal chemistry. drughunter.combaranlab.org This approach is often used to improve the pharmacokinetic or pharmacodynamic properties of a lead compound. drughunter.com this compound and its derivatives are valuable tools for creating bioisosteric replacements in natural product analogues.
The allyl group can serve as a bioisostere for other chemical moieties, or it can be chemically modified to generate a wide range of bioisosteric replacements. For example, in the synthesis of analogues of the antitumor antibiotic bleomycin, Boc-protected R-allylglycine was used to prepare conformationally rigid analogues of the methylvalerate subunit. acs.org This allowed for a more detailed understanding of the conformational bend imparted by this part of the natural product. acs.org
Similarly, allylglycine derivatives have been used in the synthesis of analogues of lucentamycin A, a cytotoxic marine-derived tripeptide, and in the generation of truncated muraymicin analogues with increased cell permeability. orgsyn.orgnih.gov The synthesis of thaxtomin analogues, which have potential as bioherbicides, has also benefited from the use of allylglycine derivatives. nih.gov
By systematically replacing specific residues in a natural product with allylglycine or its derivatives, researchers can probe structure-activity relationships and develop analogues with improved therapeutic potential. nih.gov This strategy is particularly useful for overcoming liabilities associated with the parent natural product, such as poor metabolic stability or off-target toxicity. hyphadiscovery.com
Q & A
Q. What is the mechanism by which Boc-D-Allylglycine induces convulsions in experimental models, and how can this be methodologically validated?
this compound is metabolized to 2-keto-4-pentenoic acid, a potent inhibitor of glutamic acid decarboxylase (GAD), which reduces γ-aminobutyric acid (GABA) synthesis in the brain. To validate this, researchers can:
- Administer this compound intraperitoneally to rodents and measure GABA concentrations regionally (e.g., cerebellum, pons-medulla) using high-performance liquid chromatography (HPLC) or immunoassays .
- Compare pre- and post-convulsive GABA levels to establish temporal correlation with seizure onset .
Q. What experimental protocols are recommended for synthesizing and characterizing this compound?
- Synthesis : Use tert-butoxycarbonyl (Boc) protection on D-allylglycine under anhydrous conditions, followed by purification via column chromatography or recrystallization.
- Characterization : Confirm identity and purity using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-resolution melting point analysis. For novel derivatives, elemental analysis and X-ray crystallography may be required .
- Documentation : Include detailed reaction conditions, solvent systems, and spectral data in the Experimental section, with supplementary files for extensive datasets .
Q. How do the pharmacokinetic properties of this compound influence its experimental use compared to its L-isomer?
The D-isomer exhibits slower blood-brain barrier penetration due to stereoselective transport mechanisms, requiring higher doses (e.g., 3.75 mmol/kg in rats) to achieve convulsive effects. In contrast, the L-isomer (1.2 mmol/kg) penetrates more efficiently, leading to faster GABA depletion and seizure onset. Researchers should adjust dosing schedules and monitor plasma/brain concentration ratios using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
Advanced Research Questions
Q. Why does this compound induce region-specific GABA reductions, and how can this inform targeted neurochemical studies?
The D-isomer is converted to its active metabolite (2-keto-4-pentenoic acid) by D-amino acid oxidase, an enzyme localized in the hindbrain and spinal cord. This results in GABA depletion predominantly in the cerebellum and pons-medulla. To study this:
- Use immunohistochemistry to map enzyme distribution in brain sections.
- Combine microdialysis with region-specific GABA quantification to correlate enzymatic activity with metabolite levels .
Q. How can researchers design experiments to differentiate the metabolic pathways of D- and L-allylglycine isomers in vivo?
- Isotopic Labeling : Synthesize deuterated or carbon-13-labeled this compound and track metabolite conversion via LC-MS.
- Enzyme Inhibition : Co-administer selective inhibitors (e.g., sodium benzoate for D-amino acid oxidase) and compare GABA dynamics in wild-type vs. knockout models .
- Kinetic Analysis : Measure Michaelis-Menten constants (Kₘ, Vₘₐₓ) for isomer-specific enzymes using brain homogenates .
Q. What strategies resolve contradictions in reported latencies of convulsive onset across studies?
Discrepancies in seizure latency (e.g., 65–240 min) arise from variables such as:
- Dosage and administration route : Intraperitoneal vs. intravenous delivery alters absorption rates.
- Species/strain differences : Rodent models (mice vs. rats) vary in metabolic efficiency.
- Assay conditions : Substrate concentrations in GAD activity assays influence inhibition kinetics. Standardize protocols by reporting detailed methodologies, including animal weights, environmental conditions, and reagent purity .
Methodological Best Practices
- Data Reproducibility : Follow Beilstein Journal guidelines for experimental documentation, including step-by-step synthesis, characterization, and statistical analysis in the main text or supplementary materials .
- Ethical Considerations : Adhere to institutional animal care protocols when testing convulsant effects, ensuring humane endpoints and compliance with ARRIVE guidelines .
- Statistical Rigor : Consult biostatisticians to power studies appropriately, using ANOVA for multi-group comparisons and Bonferroni corrections for multiple hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
